8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 923164-64-1) is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core substituted with three methyl groups (positions 1, 6, and 7). A piperazine moiety, functionalized with a 3-chlorobenzyl group, is tethered to the core via an ethyl chain. The molecular formula is C₂₂H₂₆ClN₇O₂ (molecular weight: 455.95 g/mol) .
Properties
IUPAC Name |
6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)12-11-28-7-9-29(10-8-28)14-17-5-4-6-18(24)13-17/h4-6,13H,7-12,14H2,1-3H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXBHXVOHPWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine class of compounds, which have garnered attention for their potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C₂₃H₃₃ClN₄O₂
- Molecular Weight : 424.0 g/mol
- CAS Number : 55300-48-6
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and cellular signaling. Research indicates that it may function as a serotonin receptor modulator , particularly affecting the 5-HT_1A and 5-HT_7 receptors. These receptors are crucial in mediating mood and anxiety responses.
Antidepressant and Anxiolytic Effects
A study evaluated a series of derivatives related to this compound for their potential as antidepressants. The findings indicated that certain derivatives exhibited significant affinity for serotonin receptors and demonstrated anxiolytic effects in animal models. Specifically, one derivative showed greater potency than diazepam in the forced swim test (FST), suggesting its potential as an antidepressant agent .
Phosphodiesterase Inhibition
The compound also exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE4B and PDE10A . Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) within cells, which plays a vital role in various physiological processes including mood regulation and inflammation .
Table 1: Summary of Biological Activities
Case Studies
- Animal Model Studies
- Pharmacokinetics
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 400.87 g/mol. The structure includes a purine core and a piperazine moiety, which are known to influence its biological activity.
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit antidepressant effects by modulating serotonin receptors. Studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant properties .
2. Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies suggest that certain derivatives exhibit significant antimicrobial activity comparable to standard antibiotics like Streptomycin .
3. Cancer Therapeutics
Recent investigations have focused on the compound's antiproliferative effects against cancer cell lines. The presence of the imidazo[2,1-f]purine structure is associated with inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antidepressant Effects
A study conducted on mice models tested the antidepressant potential of the compound through behavioral assays such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative bacterial strains revealed that derivatives of the compound showed a minimum inhibitory concentration (MIC) comparable to traditional antibiotics. This suggests potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 3: Cancer Cell Line Studies
Research involving human cancer cell lines demonstrated that the compound could induce apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased early apoptotic cells when treated with the compound .
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The piperazine moiety and ethyl linker are critical sites for alkylation. Synthetic routes for analogous compounds reveal:
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Piperazine functionalization : The ethyl-piperazine side chain is introduced via nucleophilic substitution. For example, bromoethyl intermediates react with 4-(3-chlorobenzyl)piperazine under reflux in polar aprotic solvents (e.g., DMF) to form the C–N bond .
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Chlorobenzyl group stability : The 3-chlorophenyl substituent on piperazine is resistant to hydrolysis under standard conditions but may undergo Ullmann-type coupling with copper catalysts at elevated temperatures .
Table 1: Representative Alkylation Conditions
Cyclization and Ring-Formation Reactions
The imidazo[2,1-f]purine core is synthesized via cyclization, as demonstrated in structurally related compounds:
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Core assembly : Bromoethyl-theophylline derivatives cyclize with amines to form tricyclic systems. For example, 7-(3-chloropropyl)-8-bromotheophylline reacts with primary amines in ethanol under reflux to yield imidazopurine scaffolds .
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Methyl group introduction : Trimethylation at positions 1, 6, and 7 occurs via sequential alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃).
Table 2: Cyclization Parameters for Analogous Compounds
| Starting Material | Amine Reactant | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 7-(3-Chloropropyl)-8-bromotheophylline | Piperazine derivatives | Ethanol | Reflux | 10 h | 65–78 | |
| 8-Bromoimidazopurine | Methylamine | DMF | 100°C | 8 h | 72 |
Oxidation and Reduction Reactions
The purine-2,4-dione system participates in redox reactions:
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Dione reduction : Lithium aluminum hydride (LiAlH₄) reduces the dione to a diol, though this reaction is rarely employed due to the compound’s therapeutic focus on intact dione pharmacophores.
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Imidazole oxidation : The imidazole ring is resistant to mild oxidants (e.g., H₂O₂) but decomposes under strong oxidative conditions (e.g., KMnO₄).
Salt Formation and Acid-Base Reactions
The piperazine nitrogen atoms enable salt formation, enhancing aqueous solubility:
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Hydrochloride salts : Treatment with HCl in ethanol yields stable crystalline salts, often used in pharmaceutical formulations .
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pKa profile : The piperazine nitrogens have pKa values of ~7.1 and ~3.9, allowing protonation in acidic environments .
Table 3: Salt Formation Data
| Acid Used | Solvent | Product Stability | Application | Source |
|---|---|---|---|---|
| HCl (gaseous) | Ethanol | High (>24 months) | Drug formulation | |
| Citric acid | Water | Moderate | Laboratory studies |
Functionalization of Methyl Groups
The 1,6,7-trimethyl substituents undergo selective reactions:
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Demethylation : Boron tribromide (BBr₃) in dichloromethane removes methyl groups at position 1, forming a hydroxyl derivative.
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Halogenation : Radical bromination (NBS, AIBN) targets the 7-methyl group under UV light.
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The imidazo[2,1-f]purine-dione core (shared with Compounds 5 and ) distinguishes these molecules from simpler purine-diones (e.g., CID 950535) or non-fused purines (e.g., Compound 35). The fused imidazo ring likely enhances rigidity and target selectivity .
- Piperazine Substituents: The 3-chlorobenzyl group in the target compound contrasts with the 2-chlorobenzyl group in , which may alter steric and electronic interactions with hydrophobic binding pockets.
- Methylation Patterns : Methyl groups at positions 1, 6, and 7 (target compound) vs. 1,3 (Compound 5) or 1,7 () influence metabolic stability and steric hindrance.
Physicochemical Properties
- LogP and Solubility : The 3-chlorobenzyl group increases hydrophobicity (predicted LogP ~2.5) compared to CID 950535’s hydroxyethyl-piperazine (LogP ~0.8), suggesting differences in membrane permeability .
- Stability : Methyl groups at positions 6 and 7 may reduce oxidative metabolism compared to unmethylated analogs .
Pharmacological and Target-Based Comparisons
Receptor and Enzyme Affinity
- Serotonin/Dopamine Receptors: Compound 5 (structurally closest to the target compound) exhibits nanomolar affinity for 5-HT₁A (Kᵢ = 12 nM) and D₂ receptors (Kᵢ = 28 nM), attributed to its dihydroisoquinolin-piperazine group . The target compound’s 3-chlorobenzyl group may shift selectivity toward other GPCRs or PDEs.
- TGF-β Inhibition : The 2-chlorobenzyl analog in shows potent TGF-β suppression (IC₅₀ < 1 μM), suggesting that halogen position on the benzyl group critically modulates activity.
Phosphodiesterase (PDE) Inhibition
- Compound 5 inhibits PDE4B (IC₅₀ = 110 nM) and PDE10A (IC₅₀ = 50 nM) . The target compound’s imidazo-purine core may similarly interact with PDE catalytic domains, but the 3-chlorobenzyl group could alter potency.
Computational and Bioactivity Clustering
- Similarity Metrics: Using Tanimoto coefficients (MACCS or Morgan fingerprints), the target compound shares ~70% similarity with 3-(2-Cl-Bz)-derivative (due to core and benzyl group) but <50% with non-imidazo purines (e.g., Compound 35) .
- Bioactivity Clustering: Hierarchical clustering (NCI-60/PubChem data) suggests imidazo-purine-diones cluster with kinase/PDE inhibitors, whereas simpler purines align with cannabinoid receptor modulators .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Step 1 : Condensation of 3-chlorobenzyl chloride with piperazine derivatives to form the 4-(3-chlorobenzyl)piperazine intermediate.
- Step 2 : Alkylation of the imidazo[2,1-f]purine core with the piperazine-ethyl group via a nucleophilic substitution reaction.
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign proton and carbon environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, imidazo-purine aromatic protons at δ 7.0–8.5 ppm) .
- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What preliminary assays are used to evaluate biological activity?
- Answer : Screen for receptor binding or enzyme inhibition using:
- Radioligand Binding Assays : Target adenosine receptors (A1/A2A) due to structural similarity to purine derivatives.
- Kinase Inhibition Profiling : Use ATP-competitive assays (e.g., fluorescence polarization) to assess selectivity .
- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HeLa cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP (2.5–3.5) and polar surface area (<90 Ų) .
- Docking Studies (AutoDock Vina) : Map interactions with adenosine receptors to guide structural modifications (e.g., substituent effects on binding affinity) .
- COMSOL Multiphysics Integration : Model diffusion kinetics in tissue scaffolds to optimize delivery systems .
Q. What strategies resolve contradictions in receptor binding data across studies?
- Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) using weighted Z-scores to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
- Structural Validation : Re-analyze compound purity via X-ray crystallography to confirm active conformers .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Answer :
- Analog Synthesis : Modify the 3-chlorobenzyl group (e.g., replace Cl with F or CF3) and test binding to off-target receptors (e.g., dopamine D2) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups at positions 1,6,7) to activity using regression models .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical interactions .
Q. What frameworks guide the integration of AI in experimental design for this compound?
- Answer :
- Active Learning Algorithms : Prioritize synthetic routes using Bayesian optimization to minimize failed reactions .
- Theoretical Anchoring : Align AI predictions with density functional theory (DFT) calculations for reaction feasibility .
- Real-Time Analytics : Use LabVIEW or Python-based tools to adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
